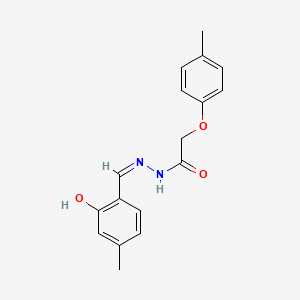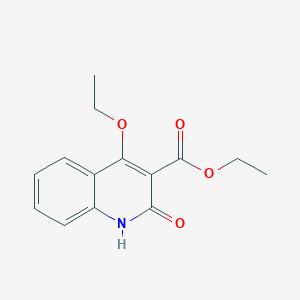![molecular formula C17H23N3O3 B6082916 N-[2-(aminocarbonyl)phenyl]-1-butyryl-4-piperidinecarboxamide](/img/structure/B6082916.png)
N-[2-(aminocarbonyl)phenyl]-1-butyryl-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(aminocarbonyl)phenyl]-1-butyryl-4-piperidinecarboxamide, commonly known as N-phenylbutyryl-L-homoserine lactone (PBHL), is a small molecule that belongs to the family of N-acyl homoserine lactones (AHLs). PBHL is produced by several bacterial species, including Pseudomonas aeruginosa, which is a well-known opportunistic pathogen that causes infections in immunocompromised individuals. PBHL plays a crucial role in bacterial communication and quorum sensing, which is the process by which bacteria coordinate their behavior based on cell density.
作用機序
N-[2-(aminocarbonyl)phenyl]-1-butyryl-4-piperidinecarboxamide acts as a signaling molecule that is recognized by specific receptors, such as the transcriptional regulator LasR in Pseudomonas aeruginosa. Upon binding to its receptor, N-[2-(aminocarbonyl)phenyl]-1-butyryl-4-piperidinecarboxamide activates a signaling cascade that leads to the expression of target genes, including those involved in virulence and biofilm formation.
Biochemical and Physiological Effects:
N-[2-(aminocarbonyl)phenyl]-1-butyryl-4-piperidinecarboxamide has been shown to have several biochemical and physiological effects on bacterial cells. It regulates the expression of several virulence factors, as mentioned earlier, which are crucial for bacterial pathogenesis. N-[2-(aminocarbonyl)phenyl]-1-butyryl-4-piperidinecarboxamide also plays a role in biofilm formation, which is a complex process that involves the formation of a matrix of extracellular polymeric substances that protect bacterial cells from environmental stressors.
実験室実験の利点と制限
N-[2-(aminocarbonyl)phenyl]-1-butyryl-4-piperidinecarboxamide has several advantages and limitations for lab experiments. One advantage is that it is a well-characterized molecule that has been extensively studied in the context of bacterial communication and quorum sensing. This makes it a useful tool for studying the mechanisms underlying bacterial pathogenesis. However, one limitation is that N-[2-(aminocarbonyl)phenyl]-1-butyryl-4-piperidinecarboxamide is a small molecule that is rapidly degraded in biological systems, which can make it difficult to study its effects over time.
将来の方向性
There are several future directions for research on N-[2-(aminocarbonyl)phenyl]-1-butyryl-4-piperidinecarboxamide. One direction is to study its effects on other bacterial species, as N-[2-(aminocarbonyl)phenyl]-1-butyryl-4-piperidinecarboxamide is produced by several bacterial species besides Pseudomonas aeruginosa. Another direction is to study the role of N-[2-(aminocarbonyl)phenyl]-1-butyryl-4-piperidinecarboxamide in host-pathogen interactions, as it has been shown to play a role in bacterial pathogenesis. Additionally, further research is needed to develop methods for stabilizing N-[2-(aminocarbonyl)phenyl]-1-butyryl-4-piperidinecarboxamide in biological systems, which would enable the study of its effects over longer periods of time.
合成法
N-[2-(aminocarbonyl)phenyl]-1-butyryl-4-piperidinecarboxamide can be synthesized using several methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction between N-phenylbutyryl chloride and L-homoserine lactone in the presence of a base, such as triethylamine. Enzymatic synthesis involves the use of enzymes, such as lactonases and acylases, to catalyze the synthesis of N-[2-(aminocarbonyl)phenyl]-1-butyryl-4-piperidinecarboxamide from its precursors.
科学的研究の応用
N-[2-(aminocarbonyl)phenyl]-1-butyryl-4-piperidinecarboxamide has been extensively studied in the context of bacterial communication and quorum sensing. It has been shown to regulate the expression of several virulence factors in Pseudomonas aeruginosa, including elastase, pyocyanin, and rhamnolipids. N-[2-(aminocarbonyl)phenyl]-1-butyryl-4-piperidinecarboxamide has also been shown to play a role in biofilm formation, which is a crucial factor in bacterial pathogenesis.
特性
IUPAC Name |
1-butanoyl-N-(2-carbamoylphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-2-5-15(21)20-10-8-12(9-11-20)17(23)19-14-7-4-3-6-13(14)16(18)22/h3-4,6-7,12H,2,5,8-11H2,1H3,(H2,18,22)(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOQWTDCIDKMNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-butanoyl-N-(2-carbamoylphenyl)piperidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N,1-dimethyl-2-piperidinecarboxamide](/img/structure/B6082835.png)
![6-(3-nitrophenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B6082837.png)
![ethyl {[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}carbamate](/img/structure/B6082848.png)
![2-{1-(2-ethoxybenzyl)-4-[(5-ethyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6082856.png)
![4-{4-[2-(4-methylphenoxy)ethyl]-1-piperazinyl}-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B6082862.png)

![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-4-methoxy-3-nitrobenzamide](/img/structure/B6082877.png)
![1-(cyclopropylmethyl)-3-{[(5-fluoro-2-methylbenzyl)amino]methyl}-3-hydroxy-2-piperidinone](/img/structure/B6082881.png)
![1-[3-(5-methyl-2-furyl)butyl]-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B6082883.png)

![1-cyclopropyl-N-[3-(4-methoxyphenyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6082900.png)
![1-cyclopentyl-N-[(6-hydroxy-2-methyl-4-pyrimidinyl)methyl]-3-piperidinecarboxamide](/img/structure/B6082926.png)
![2-{1-[(2-hydroxyethyl)amino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B6082932.png)
![5,7-diisopropyl-2-(3-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B6082941.png)